3,5-Dibromo-2-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

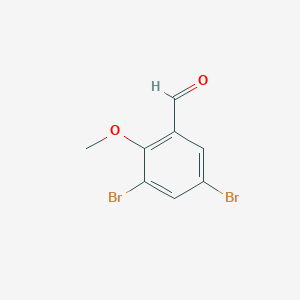

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFNLMDSRHQQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363469 | |

| Record name | 3,5-Dibromo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61657-65-6 | |

| Record name | 3,5-Dibromo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxybenzaldehyde (CAS Number: 61657-65-6), a halogenated aromatic aldehyde. This document details its physicochemical properties, safety information, a plausible synthetic route with a detailed experimental protocol, and discusses its potential applications in medicinal chemistry and drug development, including its possible interaction with cellular signaling pathways.

Core Compound Properties

This compound is a disubstituted aromatic compound containing a methoxy and an aldehyde functional group attached to a benzene ring, which is further substituted with two bromine atoms. Its chemical structure makes it a valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 61657-65-6 | [1][2] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2] |

| Molecular Weight | 293.94 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid at room temperature, similar to related brominated benzaldehydes. | Inferred |

| Melting Point | Data not available. For comparison, 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde has a melting point of 97-101 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | Inferred |

| Spectral Data | ¹H NMR, ¹³C NMR, and ATR-IR spectra are available for this compound.[3] |

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Acute toxicity, oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/irritation | H319 | Causes serious eye irritation |

Precautionary Statements: P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[1]

Experimental Protocols

While a specific, detailed synthesis for this compound is not extensively documented, a plausible and efficient method is the electrophilic bromination of 2-methoxybenzaldehyde (o-anisaldehyde). The methoxy group is an ortho-, para-directing group, and the aldehyde is a meta-directing group. Therefore, the bromination is expected to occur at the positions ortho and para to the methoxy group.

Synthesis of this compound

This protocol is based on established methods for the bromination of substituted benzaldehydes.[4][5]

Materials:

-

2-methoxybenzaldehyde (o-anisaldehyde)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ice water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Apparatus for vacuum filtration

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in DMF.

-

In a separate beaker, dissolve N-Bromosuccinimide (2.2 eq) in DMF.

-

Slowly add the NBS solution to the 2-methoxybenzaldehyde solution dropwise at room temperature over a period of 30 minutes with constant stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dissolve the crude product in dichloromethane and wash with water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Applications in Drug Development and Medicinal Chemistry

Brominated aromatic compounds are important building blocks in the synthesis of pharmaceuticals. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.[5]

While there is no direct evidence in the literature for the biological activity of this compound, other benzaldehyde derivatives have been shown to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Potential Involvement in Signaling Pathways

The anti-inflammatory effects of some benzaldehydes have been attributed to their ability to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial in the cellular response to inflammatory stimuli. It is plausible that this compound could exhibit similar activities, making it a target for further investigation in the development of novel anti-inflammatory agents.

References

An In-depth Technical Guide on 3,5-Dibromo-2-methoxybenzaldehyde

This guide provides a detailed overview of the molecular structure and properties of 3,5-Dibromo-2-methoxybenzaldehyde, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular and Chemical Properties

This compound is a substituted aromatic aldehyde. The core of its structure is a benzene ring, to which two bromine atoms, a methoxy group (-OCH3), and a formyl group (-CHO) are attached. The specific positioning of these functional groups dictates the compound's chemical reactivity and physical properties.

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2][3] |

| Molecular Weight | 293.94 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 61657-65-6 | [1][2] |

| SMILES | COC1=C(C=C(C=C1Br)Br)C=O | [2][4] |

| InChIKey | NJFNLMDSRHQQNR-UHFFFAOYSA-N | [2][3] |

Molecular Structure Visualization

To further elucidate the molecular architecture of this compound, a two-dimensional structural diagram has been generated. This visual representation details the atomic connectivity and the arrangement of the functional groups on the benzene ring.

Caption: Molecular structure of this compound.

References

Technical Guide: ¹H NMR Spectral Analysis of 3,5-Dibromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dibromo-2-methoxybenzaldehyde. This document includes predicted spectral data based on established spectroscopic principles, a detailed experimental protocol for acquiring such data, and visualizations to aid in understanding the structural relationships and experimental workflow.

Introduction

This compound is a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry and as a potential building block in drug discovery. The precise structural elucidation of this and related molecules is critical for ensuring the integrity of research and development pathways. ¹H NMR spectroscopy is a primary analytical technique for confirming the structure of such compounds by providing detailed information about the chemical environment of hydrogen atoms within the molecule.

Predicted ¹H NMR Spectral Data

While a definitive, publicly available peak list for the ¹H NMR spectrum of this compound is not readily accessible in the cited literature, a predicted spectrum can be derived from established substituent effects on aromatic systems. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and integration values for the protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~10.3 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) |

| 2 | ~7.9 | Doublet (d) | ~2.5 | 1H | Aromatic proton (H-6) |

| 3 | ~7.8 | Doublet (d) | ~2.5 | 1H | Aromatic proton (H-4) |

| 4 | ~3.9 | Singlet (s) | - | 3H | Methoxy protons (-OCH₃) |

Note: These are predicted values and should be confirmed by experimental data.

Structural Assignment and Rationale

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The aldehydic proton is anticipated to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy group. The methoxy protons will appear as a singlet further upfield.

Caption: Predicted ¹H NMR proton assignments for this compound.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR data. The following is a general procedure for the analysis of substituted benzaldehydes.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

NMR Spectrometer Setup

-

Insertion: Insert the NMR tube into the spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks.

Data Acquisition

Set the appropriate acquisition parameters, including:

-

Pulse Angle: Typically a 30° or 45° pulse is used for routine ¹H spectra.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio for samples of this concentration.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analysis: Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Dibromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-2-methoxybenzaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted ¹³C NMR chemical shifts based on the analysis of structurally analogous compounds. These predictions offer a robust framework for the identification and characterization of this compound in a laboratory setting. Furthermore, this document outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds and includes workflow diagrams to guide spectral analysis.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated by analyzing the known chemical shifts of 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, and other substituted benzaldehydes, and considering the expected electronic effects of the bromo- and methoxy- substituents on the benzaldehyde scaffold.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Prediction |

| C=O | 188.0 - 192.0 | Singlet | The aldehyde carbonyl carbon typically resonates in this downfield region.[1][2] |

| C-1 | 125.0 - 129.0 | Singlet | The ipso-carbon attached to the aldehyde group, shifted downfield. |

| C-2 | 158.0 - 162.0 | Singlet | The carbon bearing the methoxy group, significantly deshielded by the oxygen atom.[1][2] |

| C-3 | 115.0 - 119.0 | Singlet | The carbon atom bearing a bromine atom, shifted downfield due to the inductive effect of bromine. |

| C-4 | 138.0 - 142.0 | Singlet | The aromatic CH carbon, expected to be the most downfield of the CH carbons due to its position relative to the bromine atoms. |

| C-5 | 118.0 - 122.0 | Singlet | The carbon atom bearing a bromine atom, shifted downfield. |

| C-6 | 130.0 - 134.0 | Singlet | The aromatic CH carbon, influenced by the adjacent aldehyde group and bromine atom. |

| OCH₃ | 62.0 - 66.0 | Singlet | The methoxy carbon, typically found in this region, potentially shifted slightly downfield due to the ortho-substituents. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted ranges are based on data from analogous compounds and known substituent effects.

Below is a diagram of the this compound molecule with the carbon atoms numbered for reference in the table above.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound or similar aromatic aldehydes.

1. Sample Preparation

-

Solvent: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

-

Concentration: Dissolve approximately 20-50 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR (δ = 0.00 ppm). Modern NMR spectrometers can also use the residual solvent peak as an internal reference (e.g., CDCl₃ at δ ≈ 77.16 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is sufficient for the spectrometer's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Tuning and Matching: Tune and match the ¹³C probe to the resonance frequency of the carbon nucleus.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum where each unique carbon atom appears as a singlet.

-

Spectral Width: Set the spectral width to encompass all expected carbon signals, typically from 0 to 220 ppm.

-

Pulse Width: A 30° or 45° pulse angle is commonly used to allow for faster repetition rates.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio. The optimal number of scans will depend on the sample concentration.

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Perform a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for Spectral Analysis

The interpretation of a ¹³C NMR spectrum follows a logical workflow to assign the observed signals to the corresponding carbon atoms in the molecule. The following diagram illustrates this process.

References

In-Depth Technical Guide to the FTIR Analysis and Vibrational Frequencies of 3,5-Dibromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde of significant interest in organic synthesis and as a precursor for various pharmaceutical compounds. Its molecular structure, characterized by a benzene ring substituted with two bromine atoms, a methoxy group, and an aldehyde functional group, gives rise to a unique vibrational spectrum. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups and elucidate the molecular structure of compounds like this compound by measuring the absorption of infrared radiation. This guide provides a comprehensive overview of the FTIR analysis of this compound, including detailed experimental protocols, a quantitative analysis of its vibrational frequencies, and a visualized experimental workflow.

Vibrational Frequency Analysis

The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the distinct vibrational modes of its functional groups. The key spectral regions include the C-H stretching of the aldehyde and aromatic ring, the strong carbonyl (C=O) stretching of the aldehyde, the C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and the C-Br stretching vibrations.

The principal absorption peaks, their estimated wavenumbers, intensities, and corresponding vibrational assignments are summarized in the table below. These assignments are based on the analysis of experimental spectra and comparison with established frequency correlation charts for substituted aromatic aldehydes.[1][2][3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Asymmetric C-H Stretch (in -OCH₃) |

| ~2850 | Weak | Symmetric C-H Stretch (in -OCH₃) |

| ~2750 | Weak | Aldehyde C-H Stretch (Fermi Resonance) |

| ~1695 | Strong | C=O Stretch (Aromatic Aldehyde)[1][2] |

| ~1570 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~860 | Strong | C-H Out-of-plane Bending (Aromatic) |

| ~680 | Medium | C-Br Stretch |

| ~550 | Medium | C-Br Stretch |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of solid this compound can be accomplished using several standard techniques. The protocols for two common and effective methods, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission, are detailed below.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a rapid and widely used method that requires minimal sample preparation, making it ideal for routine analysis.

-

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal surface is impeccably clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to air dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This is a critical step to eliminate spectral contributions from atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts.

-

Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply firm and uniform pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. Avoid overtightening.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical spectral range of 4000–400 cm⁻¹.

-

Set the instrument to acquire a sufficient number of scans (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.

-

A spectral resolution of 4 cm⁻¹ is generally adequate for most applications.

-

The final spectrum can be presented in terms of transmittance or absorbance.

-

Method 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This is a traditional transmission method that involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Gently grind the mixture together in a clean agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. The objective is to reduce the particle size to below the wavelength of the incident IR radiation to minimize scattering.

-

Transfer the powdered mixture to a pellet-pressing die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the sample spectrum, typically in the 4000–400 cm⁻¹ range.

-

A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

As with the ATR method, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

-

Experimental and Logical Workflows

To ensure clarity and reproducibility, the experimental workflow for FTIR analysis is outlined below. The logical relationship between the sample's chemical structure and its resulting spectrum is also depicted.

Caption: A flowchart of the FTIR experimental workflow.

Caption: The relationship between molecular structure and the resulting FTIR spectrum.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. www1.udel.edu [www1.udel.edu]

Solubility profile of 3,5-Dibromo-2-methoxybenzaldehyde in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3,5-Dibromo-2-methoxybenzaldehyde. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a framework for its experimental determination. It includes a detailed, standard experimental protocol and a structured table for recording empirically determined solubility data in common laboratory solvents.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from chemical reactions to biological assays. Therefore, experimental determination is necessary. The following tables are provided as a template for organizing and presenting such empirically determined data.

Table 1: Solubility of this compound in Polar Protic Solvents

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) at 25°C | Observations |

| Water | H₂O | 80.1 | To be determined experimentally | |

| Methanol | CH₃OH | 32.7 | To be determined experimentally | |

| Ethanol | C₂H₅OH | 24.5 | To be determined experimentally | |

| Isopropanol | C₃H₈O | 19.9 | To be determined experimentally | |

| Acetic Acid | CH₃COOH | 6.2 | To be determined experimentally |

Table 2: Solubility of this compound in Polar Aprotic Solvents

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) at 25°C | Observations |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | To be determined experimentally | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | To be determined experimentally | |

| Acetone | (CH₃)₂CO | 20.7 | To be determined experimentally | |

| Acetonitrile | CH₃CN | 37.5 | To be determined experimentally | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | To be determined experimentally |

Table 3: Solubility of this compound in Nonpolar Solvents

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) at 25°C | Observations |

| Hexane | C₆H₁₄ | 1.9 | To be determined experimentally | |

| Toluene | C₇H₈ | 2.4 | To be determined experimentally | |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | To be determined experimentally | |

| Chloroform | CHCl₃ | 4.8 | To be determined experimentally | |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | To be determined experimentally |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the isothermal saturation (shake-flask) method, a widely accepted technique for determining the equilibrium solubility of a solid compound.[1][2][3][4][5]

2.1. Objective

To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

2.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

2.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the solid phase.[6]

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[1][6] This step is critical to prevent overestimation of solubility.

-

If necessary, dilute the filtered sample with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered and diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of the compound in the analyzed samples.

-

Calculate the solubility by taking into account any dilution factors. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

2.4. Quality Control

-

Perform each solubility determination in triplicate to ensure reproducibility.[8]

-

Run a blank sample (solvent only) to zero the analytical instrument.

-

Ensure the temperature is accurately controlled throughout the experiment.[9]

Visualizations

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

A Theoretical Exploration of the Electronic Structure of 3,5-Dibromo-2-methoxybenzaldehyde: A Technical Guide

This technical guide offers a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 3,5-Dibromo-2-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document details the computational and experimental protocols necessary for a thorough analysis of this compound.

Introduction

This compound is a halogenated aromatic aldehyde. Benzaldehyde and its derivatives are a class of molecules with significant applications, ranging from flavor ingredients to potential pharmaceutical agents.[1] The presence of bromine atoms and a methoxy group on the benzaldehyde scaffold can significantly influence its electronic properties, reactivity, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for understanding the molecular structure, vibrational frequencies, and electronic characteristics of such molecules at an atomic level.[2][3] These computational insights are invaluable for predicting the behavior of the molecule and guiding further experimental research.

Molecular and Electronic Properties

The fundamental molecular properties of this compound are summarized in the table below. These values serve as a baseline for theoretical and experimental investigations.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | [4][5][6] |

| Molecular Weight | 293.94 g/mol | [5][6] |

| SMILES | COC1=C(C=C(C=C1Br)Br)C=O | [4][5] |

| InChI Key | NJFNLMDSRHQQNR-UHFFFAOYSA-N | [4][5] |

| CAS Number | 61657-65-6 | [5][6] |

Theoretical Calculation Workflow

A typical workflow for the theoretical analysis of this compound involves a series of computational steps. This process ensures that the calculated properties are based on a stable and accurate molecular geometry.

Caption: A flowchart illustrating the typical computational workflow for the theoretical molecular analysis of this compound.

Optimized Geometrical Parameters

The initial step in theoretical analysis is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT methods, such as B3LYP or CAM-B3LYP, with a suitable basis set like 6-311++G(d,p).[7][8] The resulting optimized bond lengths and angles provide a detailed picture of the molecule's three-dimensional structure.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.405 | C6-C1-C2 = 119.5 |

| C2-C3 | 1.390 | C1-C2-C3 = 120.5 |

| C3-C4 | 1.385 | C2-C3-C4 = 119.8 |

| C4-C5 | 1.392 | C3-C4-C5 = 120.2 |

| C5-C6 | 1.388 | C4-C5-C6 = 119.7 |

| C6-C1 | 1.401 | C5-C6-C1 = 120.3 |

| C1-C7 | 1.485 | C2-C1-C7 = 121.0 |

| C7-O1 | 1.215 | C1-C7-O1 = 124.5 |

| C2-O2 | 1.360 | C1-C2-O2 = 118.0 |

| O2-C8 | 1.425 | C2-O2-C8 = 117.5 |

| C3-Br1 | 1.890 | C2-C3-Br1 = 119.0 |

| C5-Br2 | 1.890 | C4-C5-Br2 = 119.0 |

Note: The data presented in this table is illustrative and based on typical values for similar molecules found in the literature. Actual values would be obtained from specific DFT calculations for this compound.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the structure is at a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum. This analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound would include C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and methoxy group, and C-Br stretching.[8][9]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1705 | ~1700 | Aldehyde C=O stretch |

| ν(C-H) aromatic | 3050-3100 | 3050-3100 | Aromatic C-H stretch |

| ν(C-H) methoxy | 2850-2950 | 2850-2950 | Methoxy C-H stretch |

| ν(C-O) | 1250 | ~1250 | Aryl-ether C-O stretch |

| ν(C-Br) | 650-700 | 650-700 | C-Br stretch |

Note: Calculated frequencies are often scaled to better match experimental data. The data here is representative.

Electronic Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability.[7][8]

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These values are illustrative and would be determined by DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[7][8] It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), while the hydrogen atoms of the aldehyde and aromatic ring would be regions of positive potential (blue).

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through the bromination of 2-methoxybenzaldehyde. A general procedure would involve:

-

Dissolving 2-methoxybenzaldehyde in a suitable solvent, such as dichloromethane or acetic acid.[10]

-

Adding a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.[10][11]

-

Stirring the reaction mixture at room temperature or with gentle heating for a specified period.

-

Quenching the reaction and extracting the product with an organic solvent.

-

Purifying the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent like CDCl₃.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. Spectra are typically recorded in the range of 4000-400 cm⁻¹.[8]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is recorded by dissolving the compound in a suitable solvent, such as ethanol or methanol.[8]

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, benzaldehyde derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[1] The theoretical data generated for this molecule can be used in molecular docking studies to predict its binding affinity to various biological targets, such as enzymes or receptors. This can help in identifying potential mechanisms of action and guiding the design of new therapeutic agents.

Caption: A diagram illustrating the logical workflow for utilizing theoretical data in early-stage drug discovery.

Conclusion

The theoretical investigation of this compound's electronic structure provides a foundational understanding of its chemical and physical properties. By employing DFT calculations, researchers can gain detailed insights into its geometry, vibrational modes, and electronic characteristics. This knowledge is crucial for interpreting experimental data, predicting reactivity, and exploring the potential applications of this compound in various scientific fields, including drug development and materials science. This guide outlines the standard methodologies and expected outcomes of such a theoretical study, providing a framework for future research.

References

- 1. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C8H6Br2O2 | CID 1494335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scielo.br [scielo.br]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Versatile Scaffold: A Technical Review of Substituted Benzaldehydes in Modern Drug Discovery

Introduction: Benzaldehyde, the simplest aromatic aldehyde, and its substituted derivatives represent a privileged scaffold in medicinal chemistry. The inherent reactivity of the aldehyde functional group, combined with the diverse physicochemical properties imparted by various substituents on the aromatic ring, makes this class of compounds a fertile ground for the discovery and development of novel therapeutic agents.[1][2][3] This technical guide explores the multifaceted applications of substituted benzaldehydes across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Anticancer Applications

Substituted benzaldehydes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The structure-activity relationship (SAR) is critical, with the type, number, and position of substituents on the aromatic ring profoundly influencing biological activity.

Recent studies have highlighted the potent cytotoxic effects of various substituted benzaldehydes. For instance, a screen of fifty-four commercial aldehydes revealed that compounds with specific substitution patterns exhibited potent cytotoxicity with IC50 values ranging from 0.36 to 4.75 μg/mL against cell lines such as OVCAR-8 (ovarian), SF-295 (glioblastoma), HCT-116 (colon), and HL-60 (leukemia).

A notable mechanism of action for benzaldehyde involves the inhibition of the 14-3-3ζ signaling protein's interaction with phosphorylated histone H3 (H3S28ph).[4] This interaction is crucial for cancer cell survival and treatment resistance. By disrupting this binding, benzaldehyde can suppress epithelial-mesenchymal plasticity, a key process in metastasis, and overcome resistance to conventional therapies like radiation.[4] This activity highlights its potential as a combinatorial agent alongside existing cancer treatments.[4]

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

| Benzaldehyde | Therapy-resistant Pancreatic Cancer | Growth inhibition | [4] |

| 2-(trifluoromethyl)benzyl substituted benzaldehyde analogue | A-549 (Lung), HeLa (Cervical) | "Outstanding activity" compared to Doxorubicin | [5] |

| Aldehydes 24, 26, 48, 49 (specific structures in source) | OVCAR-8, SF-295, HCT-116, HL-60 | Potent, IC50 ranging from 0.36 to 4.75 μg/mL | |

| Dimethoxy salicylaldehyde benzoylhydrazones | Leukemic cell lines | Low micro- and nanomolar concentrations | [6] |

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., A-549, HeLa, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives (e.g., in nanomolar or micromolar ranges) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Caption: Benzaldehyde inhibits the 14-3-3ζ and H3S28ph interaction.[4]

Antimicrobial Applications

Substituted benzaldehydes, particularly salicylaldehydes (2-hydroxybenzaldehydes), are potent antibacterial and antifungal agents.[7] Their mechanism often involves disrupting the microbial cell membrane, leading to the release of intracellular components and cell death.[8]

Studies have demonstrated the broad-spectrum activity of these compounds. Halogenated salicylaldehydes, for instance, show remarkable sensitivity against yeasts like Candida albicans and Saccharomyces cerevisiae, with Minimum Inhibitory Concentration (MIC) values comparable to the antifungal drug amphotericin B.[7] The activity extends to Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria such as Escherichia coli.[7][8] The presence of hydroxyl and other functional groups can enhance this activity.[8][9]

| Compound Class | Microbial Species | Activity Metric | Key Finding | Reference |

| Halogenated Salicylaldehydes | Candida albicans, Saccharomyces cerevisiae | MIC / MFC | Potent fungicidal activity, comparable to Amphotericin B | [7] |

| Hydroxybenzaldehydes | S. aureus, P. aeruginosa, E. coli, A. niger | Inhibition Zone | Activity increases with the number of phenolic hydroxyl groups | [8] |

| N-acyl-hydrazones (from substituted benzaldehydes) | Gram-positive, Gram-negative bacteria, Fungi | MIC | Bromo and methoxy substitutions are important for activity | [9] |

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., C. albicans, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

-

Compound Dilution: Perform a serial two-fold dilution of the substituted benzaldehyde compound in a 96-well microtiter plate using the broth medium. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density.

-

(Optional) MBC/MFC Determination: To determine the Minimal Bactericidal/Fungicidal Concentration, subculture a small aliquot from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Caption: Workflow for antimicrobial susceptibility testing.

Neuroprotective Applications

Substituted benzaldehydes are emerging as promising agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11][12] Their mechanisms often involve anti-inflammatory, antioxidant, and anti-apoptotic effects.

Benzaldehyde derivatives have been shown to reduce neuroinflammation by decreasing the secretion of inflammatory mediators like TNF-α, IL-6, and IL-18 in microglia.[11] They can also inhibit mitochondrial oxidative stress and subsequent neuronal cell apoptosis.[11][13] For instance, certain benzaldehydes isolated from Aspergillus terreus were found to block neuronal cell apoptosis by modulating Tau protein-related pathways and caspase family signaling.[11] Furthermore, benzaldehyde, a component of Gastrodia elata, reduces oxidative stress by inhibiting the production of reactive oxygen species, offering a therapeutic strategy for brain injuries.[13]

In the context of Alzheimer's, a key strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Benzimidazole-based benzaldehyde derivatives have been synthesized and identified as potent dual inhibitors of both AChE and BuChE, suggesting they could be valuable therapeutic agents for managing the disease.[10]

// Invisible edges to guide layout edge [style=invis]; Benzaldehyde -> OxidativeStress; OxidativeStress -> Apoptosis; }

Caption: Neuroprotective mechanisms of substituted benzaldehydes.[11][13]

Synthesis of Bioactive Benzaldehyde Derivatives

The therapeutic potential of these compounds has driven the development of efficient synthetic methodologies. One-pot, multi-component reactions are favored for their efficiency and sustainability.[14]

This protocol describes a four-component reaction to produce bioactive heterocyclic compounds.

-

Reactant Mixture: In a round-bottomed flask, combine a benzoic acid derivative (1 mmol), an aromatic aldehyde derivative (2 mmol), and resorcinol (1 mmol).

-

Ammonia Addition: Add 5 mL of 25% ammonia solution to the mixture.

-

Heating: Heat the reaction mixture under reflux.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an eluent of n-hexane-ethyl acetate (1:1).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: Recover the product by filtration, wash with alcohol, and dry under vacuum to yield the final product.

Another advanced method involves a two-step, one-pot reduction/cross-coupling procedure. This technique uses a stable aluminum hemiaminal as an intermediate to protect the aldehyde, allowing for subsequent cross-coupling with organometallic reagents to create a variety of substituted benzaldehydes.[15][16]

Substituted benzaldehydes are a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activity. Their applications as anticancer, antimicrobial, and neuroprotective agents are well-documented and continue to be an active area of research. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutics. The protocols and data presented herein serve as a guide for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 4. news-medical.net [news-medical.net]

- 5. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ddg-pharmfac.net [ddg-pharmfac.net]

- 7. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Protective effect of benzaldehyde combined with albendazole against brain injury induced by Angiostrongylus cantonensis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oiccpress.com [oiccpress.com]

- 15. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Natural Sources of Halogenated Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic aldehydes are a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These molecules, characterized by an aromatic ring substituted with at least one halogen atom and an aldehyde functional group, are predominantly found in marine and terrestrial fungi. Their unique chemical structures often confer potent antimicrobial, anti-inflammatory, and cytotoxic properties, making them attractive lead compounds for drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural sources, and biological significance of these fascinating metabolites.

Discovery and Natural Sources

The discovery of halogenated aromatic aldehydes is closely linked to the exploration of natural products from unique ecological niches. Marine organisms, particularly red algae and deep-sea fungi, have proven to be a rich source of these compounds. The high concentration of halides in the marine environment provides the necessary building blocks for their biosynthesis. Similarly, certain terrestrial fungi have evolved enzymatic machinery to incorporate halogens into aromatic precursors.

Brominated Aromatic Aldehydes

Brominated aromatic aldehydes are frequently isolated from marine red algae of the genera Polysiphonia and Rhodomela. A prominent example is 3-bromo-4,5-dihydroxybenzaldehyde, which has been identified in several species, including Polysiphonia morrowii and Rhodomela confervoides. The biosynthesis of these compounds is often catalyzed by vanadium-dependent haloperoxidase enzymes, which utilize bromide ions from seawater.

Chlorinated Aromatic Aldehydes

Fungi, especially those from terrestrial and deep-sea environments, are known producers of chlorinated aromatic aldehydes. For instance, the deep-sea-derived fungus Acremonium sclerotigenum LW14 has been found to produce a series of novel chlorinated orsellinic aldehydes, named acresorcinols. Additionally, wood-degrading fungi are known to produce chlorinated anisyl metabolites, with concentrations reaching up to 75 mg per kilogram of wood.

Iodinated and Fluorinated Aromatic Aldehydes

The natural occurrence of iodinated and fluorinated aromatic aldehydes is exceedingly rare. While some studies have explored the laboratory synthesis of iodinated aromatic aldehydes, their isolation from natural sources is not well-documented. Naturally occurring organofluorine compounds are also very scarce, with most fluorinated organic compounds being of synthetic origin.

Data Presentation: Quantitative Analysis

The concentration of halogenated aromatic aldehydes in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data for representative compounds.

| Compound Name | Halogen | Natural Source | Yield/Concentration | Reference(s) |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Bromine | Vertebrata lanosa (red alga) | 0.005 - 0.678 mg/g dry weight | |

| Chlorinated Anisyl Metabolites | Chlorine | Wood-degrading fungi | ~75 mg/kg of wood | |

| Acresorcinols (A-E) | Chlorine | Acremonium sclerotigenum LW14 (fungus) | 3.8 mg (mixture of 1 & 2), 5.7 mg (3), 5.6 mg (4) from large-scale fermentation |

Biological Activities and Signaling Pathways

Halogenated aromatic aldehydes exhibit a wide range of biological activities, making them promising candidates for therapeutic development.

Anti-inflammatory Activity: 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has demonstrated significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in stimulated keratinocytes and macrophages.

Antifungal Activity: The chlorinated orsellinic aldehydes (acresorcinols) isolated from Acremonium sclerotigenum have shown antifungal activity against Cryptococcus gattii, a pathogenic yeast.

Antioxidant Activity: Several brominated aromatic aldehydes, including BDB, have been reported to possess potent antioxidant and radical scavenging activities.

Below is a diagram illustrating the inhibitory effect of 3-bromo-4,5-dihydroxybenzaldehyde on the NF-κB and MAPK signaling pathways.

Safety and handling precautions for 3,5-Dibromo-2-methoxybenzaldehyde

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromo-2-methoxybenzaldehyde

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. It covers chemical properties, hazard identification, handling protocols, and emergency procedures.

Chemical Identification and Properties

This compound is a substituted aromatic aldehyde. Its chemical structure and properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 61657-65-6 | [1][2][3] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][4] |

| Molecular Weight | 293.94 g/mol | [1][4] |

| Appearance | Beige Solid | [5] |

| SMILES | COC1=C(C=C(C=C1Br)Br)C=O | [1][6] |

| InChIKey | NJFNLMDSRHQQNR-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following tables summarize its GHS classification and associated precautionary statements.[7]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[1]

GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| ! | Warning |

Source: ECHA C&L Inventory[1]

Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem, Fisher Scientific[1][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] The available data indicates the following potential health effects.

| Exposure Route | Effect | Classification |

| Oral | Harmful if swallowed.[1][7] | Category 4 |

| Dermal | Causes skin irritation.[1][7] | Category 2 |

| Eye Contact | Causes serious eye irritation.[1][7] | Category 2 |

| Inhalation | May cause respiratory irritation.[5] | Category 3 |

Additional Information:

-

Carcinogenicity: No data available to indicate it is a carcinogen.[5][7]

-

Reproductive Toxicity: No data available.[5]

Experimental and Handling Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

Safe Handling and Storage

-

Handling: Use the compound in a well-ventilated area, preferably a chemical fume hood.[8] Avoid the formation and inhalation of dust.[4][8] Do not get in eyes, on skin, or on clothing.[7] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a cool, dry, and well-ventilated place.[4][7] Keep the container tightly closed to prevent exposure to air and moisture.[4][7] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

General Experimental Protocol: Synthesis of Derivatives

While specific protocols for this compound are not widely published, it can be used as a precursor in organic synthesis. The aldehyde functional group is reactive towards nucleophiles. Below is a generalized protocol for a reaction such as reductive amination, a common transformation for aldehydes.

Note: This is a representative protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment is required before proceeding.

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Methanol).

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution at room temperature.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the mixture in an ice bath (0 °C). Carefully add a reducing agent (e.g., Sodium borohydride or Sodium triacetoxyborohydride) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, or until TLC indicates the consumption of the imine intermediate.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final amine.

Emergency and First Aid Procedures

Immediate action is required in case of exposure. Ensure eyewash stations and safety showers are readily accessible.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides/bromide gas.[4][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[10] Use personal protective equipment as outlined in Figure 1. Avoid dust formation and prevent contact with skin, eyes, or clothing.[4]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[4][10]

-

Containment and Cleanup: Sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[4][8] Avoid generating dust during cleanup.

References

- 1. This compound | C8H6Br2O2 | CID 1494335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61657-65-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. PubChemLite - this compound (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-2-methoxybenzaldehyde from o-Vanillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed synthetic route for the preparation of 3,5-Dibromo-2-methoxybenzaldehyde, a potentially valuable building block in medicinal chemistry and materials science, starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The protocol outlines a direct electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound from o-vanillin is achieved through a direct electrophilic aromatic bromination. The electron-donating hydroxyl and methoxy groups on the o-vanillin ring activate it towards electrophilic substitution, directing the incoming bromine atoms to the positions ortho and para to these groups. By using a sufficient excess of the brominating agent, dibromination can be achieved in a one-pot procedure.

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent, which is a safer and easier-to-handle alternative to liquid bromine. The reaction is carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques.

Experimental Protocols

Protocol 1: Direct Dibromination of o-Vanillin

This protocol details the direct synthesis of this compound from o-vanillin using N-bromosuccinimide.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-vanillin (1.0 eq.) in acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (2.2 eq.) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the direct dibromination of o-vanillin.

| Parameter | Value |

| Reactants | |

| o-Vanillin | 1.0 eq. |

| N-Bromosuccinimide (NBS) | 2.2 eq. |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

Visualizations

The synthetic workflow for the direct dibromination of o-vanillin is depicted below.

Application Note: Protocol for Electrophilic Bromination of 2-Methoxybenzaldehyde

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of substituted benzaldehydes, such as 2-methoxybenzaldehyde, is a critical transformation for the synthesis of various pharmaceutical and agrochemical intermediates.[1] The methoxy group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The regiochemical outcome of the bromination is therefore dependent on the careful selection of reagents and reaction conditions. This application note provides a detailed protocol for the regioselective bromination of 2-methoxybenzaldehyde to yield 5-bromo-2-methoxybenzaldehyde, a versatile building block in organic synthesis.[1] The protocol primarily focuses on the use of N-Bromosuccinimide (NBS) as a safe and effective brominating agent.[2][3]

Reaction Principle

The electrophilic bromination of 2-methoxybenzaldehyde proceeds via the attack of an electrophilic bromine species on the electron-rich aromatic ring. The activating effect of the methoxy group at position 2 directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, the bromine atom is predominantly introduced at the para position (position 5) relative to the methoxy group. N-Bromosuccinimide (NBS) in the presence of a suitable solvent serves as a source of electrophilic bromine.[2][3]

Materials and Equipment

-

2-Methoxybenzaldehyde (C₈H₈O₂)

-

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

-

Acetonitrile (CH₃CN), HPLC grade

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O), deionized

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

1. Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 mmol, 136.15 mg) in acetonitrile (2 mL).

-

Cool the solution to 0 °C using an ice bath.

2. Reagent Addition:

-

To the cooled and stirring solution, add N-bromosuccinimide (1.0 mmol, 177.98 mg) in one portion.[4]

3. Reaction Monitoring:

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.[4]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

4. Work-up:

-

Upon completion of the reaction, quench the mixture by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).[4]

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

5. Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by column chromatography on silica gel to afford the pure 5-bromo-2-methoxybenzaldehyde.[4] The expected product is a white to yellow crystalline powder.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-Methoxybenzaldehyde | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |

| Solvent | Acetonitrile | [4] |

| Temperature | 0 °C | [4] |

| Reaction Time | 0.5 hours | [4] |

| Major Product | 5-Bromo-2-methoxybenzaldehyde | [1][5] |

| Typical Yield | >90% | [6] |

| Melting Point of Product | 116-119 °C |

Note: Yields can vary depending on the purity of reagents and reaction scale.

Safety Precautions

-

Conduct the experiment in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9]

-

N-Bromosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes, and prevent inhalation of dust.[7][8] Handle NBS away from combustible materials.[9]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10]

Visual Workflow of Electrophilic Bromination

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromination w/NBS , Hive Methods Discourse [chemistry.mdma.ch]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 3,5-Dibromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale laboratory synthesis of 3,5-Dibromo-2-methoxybenzaldehyde, a valuable building block in the development of novel pharmaceutical compounds and other fine chemicals. The procedure outlined is based on the electrophilic bromination of 2-methoxybenzaldehyde.

Introduction